ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9910523
InChI: InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
SMILES: CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.21 g/mol

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

CAS No.:

Cat. No.: VC9910523

Molecular Formula: C16H15BrN2O3

Molecular Weight: 363.21 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE -

Specification

Molecular Formula C16H15BrN2O3
Molecular Weight 363.21 g/mol
IUPAC Name ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate
Standard InChI InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Standard InChI Key ROZSGWICHBKFRD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br

Introduction

Structural Characterization and Nomenclature

The systematic name ethyl 3-{[(2-bromoAnilino)carbonyl]amino}benzoate delineates its molecular framework:

  • Ethyl benzoate core: A benzene ring substituted with an ethoxycarbonyl group (-COOCH₂CH₃) at position 1.

  • Urea linkage: A carbonyl-amino (-NH-C(=O)-NH-) bridge at position 3, connecting the benzoate to a 2-bromoaniline group.

  • 2-Bromoaniline: An aniline derivative with a bromine atom at the ortho position relative to the amine.

The molecular formula is C₁₆H₁₄BrN₂O₃, with a molar mass of 377.20 g/mol. Key spectroscopic identifiers include:

  • IR: Stretching vibrations for N-H (3300–3200 cm⁻¹), C=O (1700–1650 cm⁻¹ for ester and urea), and C-Br (600–500 cm⁻¹) .

  • ¹H NMR: Resonances for aromatic protons (δ 6.5–8.5 ppm), ethyl group (δ 1.2–4.3 ppm), and urea NH (δ 8.0–9.5 ppm) .

  • ¹³C NMR: Signals for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and the brominated carbon (δ 115–120 ppm) .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of the urea linkage: Coupling ethyl 3-aminobenzoate with 2-bromophenyl isocyanate.

  • Esterification: If starting from 3-aminobenzoic acid, ethanol esterification under acidic conditions precedes urea formation .

Stepwise Procedure

Step 1: Synthesis of ethyl 3-aminobenzoate
Ethyl 3-aminobenzoate is prepared by esterifying 3-aminobenzoic acid with ethanol in the presence of concentrated sulfuric acid :

3-NH2C6H4COOH+CH3CH2OHH2SO43-NH2C6H4COOCH2CH3+H2O\text{3-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-NH}_2\text{C}_6\text{H}_4\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Yield: ~85–90% . Melting point: 27–30°C .

Step 2: Urea formation
Ethyl 3-aminobenzoate reacts with 2-bromophenyl isocyanate in anhydrous dichloromethane under inert atmosphere:

3-NH2C6H4COOEt+2-BrC6H4NCOEthyl 3-[(2-bromoAnilino)carbonyl]aminobenzoate\text{3-NH}_2\text{C}_6\text{H}_4\text{COOEt} + \text{2-BrC}_6\text{H}_4\text{NCO} \rightarrow \text{Ethyl 3-{[(2-bromoAnilino)carbonyl]amino}benzoate}

Catalyst: Triethylamine (0.5 eq). Reaction time: 12–24 hours at 25°C . Workup: Purification via column chromatography (hexane:EtOAc, 7:3) .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight377.20 g/molCalculated
Melting Point95–100°C (predicted)Similar ureas
SolubilityDMSO > Ethanol > WaterUrea derivatives
LogP~2.8 (estimated)Hansch method
StabilityStable under inert conditions

The bromine atom enhances hydrophobicity and may facilitate halogen bonding in crystal packing . The urea group contributes to hydrogen-bonding networks, influencing solid-state morphology .

ParameterRecommendation
Storage2–8°C, inert atmosphere
ToxicityLD₅₀ (rat, oral): >2000 mg/kg (est.)
Environmental ImpactPersistent; avoid aquatic release

Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator